Sodium biselenite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Supplying Selenium in Biological Studies

Sodium biselenite is a source of the essential trace element selenium, crucial for various biological processes. Researchers often use it to:

Study the effects of selenium deficiency: By supplementing cell cultures or animal models with sodium biselenite, researchers can investigate the consequences of inadequate selenium intake, including its impact on enzyme activity, immune function, and antioxidant defenses .

Explore the potential benefits of selenium supplementation: Adding controlled amounts of sodium biselenite to the diet of research animals allows scientists to assess its potential benefits in various contexts, such as its role in preventing diseases, improving fertility, or enhancing antioxidant capacity .

Selective Enrichment in Microbiology

Sodium biselenite plays a crucial role in selective enrichment media used in microbiology. These media are designed to favor the growth of specific bacteria while inhibiting the growth of others.

- Isolation of Salmonella: Media containing sodium biselenite, such as Selenite Broth, are widely used in clinical and food microbiology laboratories to selectively enrich Salmonella species from various samples. The selenite anion in sodium biselenite inhibits the growth of most other bacteria while allowing Salmonella to thrive .

Other Research Applications

Beyond the aforementioned uses, sodium biselenite finds applications in various other research areas:

Synthesis of selenium nanoparticles: Researchers utilize sodium biselenite as a precursor for the synthesis of selenium nanoparticles, which have potential applications in nanomedicine, electronics, and catalysis .

Environmental remediation: Studies explore the potential of sodium biselenite for removing fluoride from contaminated water .

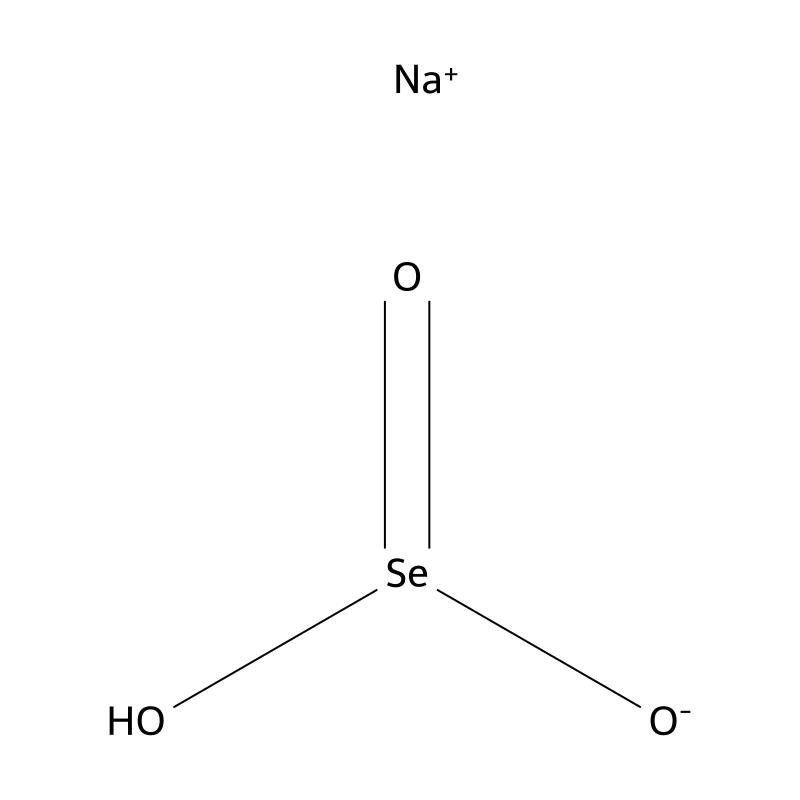

Sodium biselenite, also known as sodium hydrogen selenite, is an inorganic compound with the chemical formula . This compound consists of one sodium atom, one hydrogen atom, three oxygen atoms, and one selenium atom. It is typically encountered as a white or off-white solid and is soluble in water. Sodium biselenite is a derivative of selenous acid and is primarily used in various biological and industrial applications due to its unique properties.

Sodium biselenite is a toxic compound and should be handled with care.

- Acute Toxicity: Inhalation and ingestion can cause severe health problems, including vomiting, diarrhea, garlic breath odor, hair loss, and neurological damage [4].

- Chronic Toxicity: Long-term exposure can lead to selenosis, a condition characterized by hair loss, fatigue, and nail abnormalities [4].

- Carcinogenicity: No conclusive evidence indicates carcinogenicity in humans [4].

- Precautions: Wear gloves, safety glasses, and a respirator when handling sodium biselenite. Work in a well-ventilated area and avoid contact with skin and eyes. Wash hands thoroughly after handling [4].

Data Source:

- Formation from Selenium Dioxide:

The compound can be synthesized by reacting sodium hydroxide with selenium dioxide: - Redox Reactions:

Sodium biselenite can undergo redox reactions, particularly with thiol groups present on proteins. This interaction is significant in biological contexts, such as cancer research, where it may influence cellular processes by modifying protein structures . - Reactions with Acids:

When treated with strong acids, sodium biselenite can yield selenous acid and sodium salts:

Sodium biselenite exhibits notable biological activity, particularly as a source of selenium, an essential trace element for human health. It plays a critical role in antioxidant defense systems and has been studied for its potential anticancer properties. The compound has shown efficacy in inducing apoptosis in cancer cells through mechanisms involving oxidative stress and redox signaling pathways .

The primary method for synthesizing sodium biselenite involves the reaction of selenium dioxide with sodium hydroxide in aqueous solution. The process can be summarized as follows:

- Reactants: Selenium dioxide and sodium hydroxide.

- Conditions: The reaction typically occurs in a controlled environment to prevent the formation of unwanted byproducts.

- Product Isolation: After the reaction, the resulting solution can be evaporated to yield sodium biselenite as a solid.

Alternative methods may involve the reduction of sodium selenate or other selenium compounds under specific conditions .

Sodium biselenite has various applications across multiple fields:

- Nutritional Supplements: It is used as a source of selenium in dietary supplements due to its bioavailability.

- Microbiology: In laboratory settings, it serves as a selective agent for isolating certain microorganisms.

- Glass Manufacturing: The compound is utilized in the production of glass to counteract greenish hues caused by iron impurities .

- Pharmaceuticals: Research into its anticancer properties has led to potential therapeutic applications .

Research has indicated that sodium biselenite interacts with various biological molecules, particularly proteins containing sulfhydryl groups. These interactions may lead to modifications that affect protein function and cellular signaling pathways. Studies have shown that sodium biselenite can induce oxidative stress in cancer cells, promoting apoptosis through the generation of reactive oxygen species .

Sodium biselenite shares similarities with other selenium-containing compounds but possesses unique characteristics that distinguish it from them. Below are some similar compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Selenite | More stable; used primarily in glass manufacturing | |

| Sodium Selenate | Oxidized form; less toxic than selenites | |

| Selenium Dioxide | Oxidizing agent; precursor for various selenium compounds | |

| Sodium Hydrogen Selenite | Another name for sodium biselenite; similar properties |

Uniqueness of Sodium Biselenite

Sodium biselenite's unique feature lies in its ability to participate in redox reactions with biological molecules, making it particularly relevant in biomedical research. Its role as a source of bioavailable selenium distinguishes it from other selenium compounds that may not exhibit the same level of biological activity or utility.

UNII

Related CAS

GHS Hazard Statements

H301 (95.74%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (97.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard